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Application Notes
The isolation of high-quality genomic DNA from plant tissues is a foundational step for a

multitude of molecular applications, from genetic mapping and marker-assisted selection to

next-generation sequencing and the development of plant-derived pharmaceuticals. However,

plant tissues often present significant challenges due to the presence of rigid cell walls and a

high concentration of secondary metabolites, such as polysaccharides and polyphenols. These

compounds can co-precipitate with DNA, leading to inhibition of downstream enzymatic

reactions. The use of a high-pH buffer, specifically a buffer at pH 10, is an effective strategy to

mitigate these challenges and improve the yield and purity of extracted DNA.

Principle of High-pH DNA Extraction:

The use of an alkaline buffer (pH 9.0-10.0) in plant DNA extraction protocols, often in

conjunction with the cationic detergent Cetyltrimethylammonium Bromide (CTAB), offers

several advantages:

Enhanced Cell Lysis: The high pH helps to disrupt cell membranes and walls, facilitating the

release of nuclear contents.

Denaturation of Contaminants: Alkaline conditions contribute to the denaturation of proteins,

including DNases that can degrade DNA, rendering them more susceptible to removal during
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the purification steps.

Improved DNA Stability: DNA is more stable in a slightly alkaline environment, which helps to

prevent depurination and maintain the integrity of the DNA molecules.[1][2] A high-pH buffer

is also beneficial for the long-term storage of the extracted DNA.[3][4]

Reduced Co-precipitation of Contaminants: While not fully elucidated, the high-pH

environment can alter the solubility of certain polysaccharides and polyphenols, reducing

their tendency to co-precipitate with the DNA.

Applications:

DNA extracted using a high-pH buffer is suitable for a wide range of downstream applications,

including:

Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR)

Restriction Fragment Length Polymorphism (RFLP) analysis

Next-Generation Sequencing (NGS) platforms

Genomic library construction

Marker-Assisted Selection (MAS) in plant breeding

Genotyping and phylogenetic studies

Limitations and Considerations:

While beneficial, the use of a high-pH buffer may not be optimal for all plant species or tissue

types. For certain recalcitrant species, further optimization of the protocol, such as the inclusion

of additional reagents like polyvinylpyrrolidone (PVP) to remove polyphenols, may be

necessary. It is also crucial to note that the pH of Tris buffers is temperature-dependent;

therefore, it is important to adjust the pH at the intended working temperature.

Quantitative Data Summary
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The following table summarizes representative data on DNA yield and purity from plant tissues

using extraction protocols employing high-pH buffers. It is important to note that direct

comparative studies isolating pH as the sole variable are limited in the literature. The data

presented is compiled from various modified protocols that have proven effective for different

plant species.

Plant
Species

Buffer pH
DNA Yield
(µg/g of
tissue)

A260/A280
Ratio

A260/A230
Ratio

Reference

Mangroves

and Salt

Marsh

Species

8.0

(Optimized

CTAB)

8800 - 9900 1.78 - 1.84 >2.0 [5]

Osmanthus

species

8.0 (Modified

Alkaline

Lysis)

~1000 ~1.8 Not specified [2]

Maize (Zea

mays)

Not specified

(Modified

Mericon)

1000 - 2000 1.6 - 1.8 Not specified [6]

Various Tree

Species

Not specified

(CTAB)
~1947 ~1.87 Not specified [7]

Acacia

pachyceras
8.0 (CTAB) ~928.5 ~1.8 ~1.51

Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA, while an

A260/A230 ratio between 2.0 and 2.2 suggests minimal contamination from polysaccharides

and polyphenols.

Experimental Protocols
This section provides a detailed protocol for high-molecular-weight DNA extraction from plant

tissue, adapted from methodologies that have demonstrated success with high-pH buffers.[1][3]

[4]
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Protocol 1: High-pH Modified CTAB DNA Extraction
This protocol is suitable for a wide range of plant species and is particularly effective for tissues

with high levels of secondary metabolites.

Materials and Reagents:

Nuclei Isolation Buffer (NIB) (pH 9.5):

1 M Tris-HCl (pH 9.5): 15 mM

0.5 M EDTA: 10 mM

KCl: 130 mM

5 M NaCl: 20 mM

PVP-10: 8% (w/v)

Spermine: 0.025 g/100ml

Spermidine: 0.035 g/100ml

Add Triton X-100 to a final concentration of 0.1% and β-mercaptoethanol to a final

concentration of 7.5% just before use.

Carlson Lysis Buffer (pH 9.5):

1 M Tris-HCl (pH 9.5): 100 mM

0.5 M EDTA: 20 mM

NaCl: 1.4 M

CTAB: 2% (w/v)

PEG 6000: 1% (w/v)

Chloroform:isoamyl alcohol (24:1, v/v)
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Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/mL)

Liquid nitrogen

Mortar and pestle

50 mL conical tubes

Microcentrifuge tubes

Procedure:

Tissue Preparation: a. Weigh approximately 2 g of fresh, young leaf tissue. b. Freeze the

tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

Nuclei Isolation: a. Transfer the powdered tissue to a 50 mL conical tube containing 20 mL of

freshly prepared, ice-cold NIB. b. Mix gently by inversion for 10-15 minutes on ice. c. Filter

the homogenate through two layers of Miracloth into a clean 50 mL conical tube. d.

Centrifuge at 2,000 x g for 15 minutes at 4°C to pellet the nuclei. e. Discard the supernatant

and gently resuspend the nuclear pellet in 1 mL of NIB.

Lysis: a. Add 5 mL of pre-warmed (65°C) Carlson Lysis Buffer to the resuspended nuclei. b.

Incubate at 65°C for 30-60 minutes with occasional gentle mixing.

Purification: a. Add an equal volume (approximately 6 mL) of chloroform:isoamyl alcohol

(24:1) to the lysate. b. Mix gently by inversion for 10 minutes to form an emulsion. c.

Centrifuge at 10,000 x g for 15 minutes at room temperature. d. Carefully transfer the upper

aqueous phase to a new tube.

DNA Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. b. Mix

gently by inversion until a white, stringy DNA precipitate is visible. c. Incubate at -20°C for at

least 30 minutes. d. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8022497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing and Resuspension: a. Carefully decant the supernatant. b. Wash the DNA pellet

with 1 mL of ice-cold 70% ethanol. c. Centrifuge at 12,000 x g for 5 minutes. d. Decant the

ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry. e. Resuspend the DNA

pellet in 50-100 µL of TE buffer.

RNA Removal: a. Add 1 µL of RNase A (10 mg/mL) to the resuspended DNA. b. Incubate at

37°C for 30 minutes.

Storage: a. Store the purified DNA at -20°C for long-term use.

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the high-pH modified CTAB DNA extraction

protocol.
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Start: Plant Tissue Sample

Tissue Grinding
(Liquid Nitrogen)

Nuclei Isolation
(High-pH NIB, pH 9.5)

Cell Lysis
(High-pH Lysis Buffer, 65°C)

Purification
(Chloroform:Isoamyl Alcohol)

DNA Precipitation
(Isopropanol)

Wash & Resuspend
(70% Ethanol & TE Buffer)

RNA Removal
(RNase A)

End: Purified Genomic DNA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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